N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole compounds are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex molecules . The compound’s unique structure, which includes a bromobenzamide moiety, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoic acid with 2,1,3-benzothiadiazole-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzothiadiazole moiety is known to act as an electron acceptor, which can influence the compound’s interactions with other molecules and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide: Another benzothiadiazole derivative with different substituents, used in similar applications.
N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide: A compound with a benzyloxy group, which may exhibit different chemical and physical properties.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide is unique due to its specific combination of a benzothiadiazole core and a bromobenzamide moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS/c14-9-5-2-1-4-8(9)13(18)15-10-6-3-7-11-12(10)17-19-16-11/h1-7H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUJSUYNRPDZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=NSN=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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